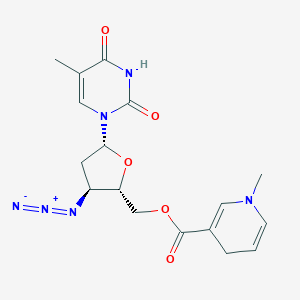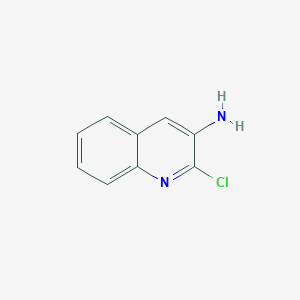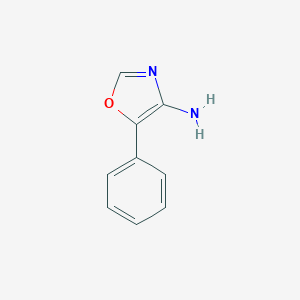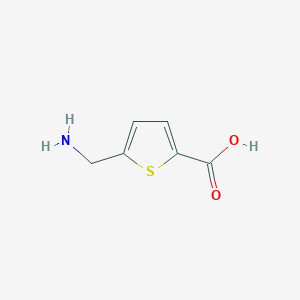
Acide 5-(aminométhyl)thiophène-2-carboxylique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(Aminomethyl)thiophene-2-carboxylic acid and its derivatives involves various chemical techniques and reactions. For instance, novel synthesis pathways have been developed for thiophene-based derivatives, emphasizing the role of the 5-substituent in enhancing activity. These methods involve multi-component reactions leading to a range of thiophene derivatives with potential biological activities (Romagnoli et al., 2012).
Molecular Structure Analysis
The molecular structure of derivatives similar to 5-(Aminomethyl)thiophene-2-carboxylic acid has been extensively studied. Investigations into the crystal and molecular structure of related compounds provide insights into their solid-state geometry, hydrogen bonding, and other weak interactions. These studies are crucial for understanding the chemical and physical properties of the compounds and their derivatives (Dey et al., 2012).
Chemical Reactions and Properties
Thiophene-based compounds, including those related to 5-(Aminomethyl)thiophene-2-carboxylic acid, undergo various chemical reactions, leading to a wide array of products. For instance, the decarboxylative C-H arylation of thiophenes shows how carboxylic acid functionalities can direct coupling reactions, expanding the versatility of thiophene derivatives in organic synthesis (Zhang et al., 2015).
Physical Properties Analysis
The physical properties of thiophene-based compounds are influenced by their molecular structures. Studies focusing on compounds like 5-(Aminomethyl)thiophene-2-carboxylic acid explore aspects such as luminescence, which is pertinent to their potential applications in materials science and as bioimaging agents. The synthesis and characterization of such compounds reveal their luminescent properties and applications (Teiber & Müller, 2012).
Chemical Properties Analysis
Chemical properties of 5-(Aminomethyl)thiophene-2-carboxylic acid derivatives, such as reactivity and stability, are crucial for their application in various fields, including medicinal chemistry and material science. The study of these properties helps in understanding the interaction of these compounds with biological systems and their potential as therapeutic agents. For example, derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing the importance of the thiophene moiety and its modifications (Puthran et al., 2019).
Applications De Recherche Scientifique
Rôle en chimie médicinale
Les analogues à base de thiophène, y compris l'acide 5-(aminométhyl)thiophène-2-carboxylique, ont suscité l'intérêt d'un nombre croissant de scientifiques en tant que classe potentielle de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Propriétés anti-inflammatoires
Les molécules contenant le système cyclique thiophène présentent de nombreuses propriétés pharmacologiques telles que l'anti-inflammatoire . Par exemple, le suprofène possède un squelette de thiophène substitué en position 2 et est connu comme un médicament anti-inflammatoire non stéroïdien .
Propriétés anticancéreuses
Les dérivés du thiophène, y compris l'this compound, ont montré des propriétés anticancéreuses . Cela en fait un domaine de recherche prometteur dans le développement de nouveaux traitements contre le cancer.
Propriétés antimicrobiennes
Les dérivés du thiophène présentent également des propriétés antimicrobiennes . Cela suggère des applications potentielles dans le développement de nouveaux agents antimicrobiens.
Utilisation dans les semi-conducteurs organiques
Les molécules à médiation thiophénique, y compris l'this compound, jouent un rôle important dans le développement des semi-conducteurs organiques . Cela ouvre des possibilités pour leur utilisation dans les dispositifs électroniques.
Rôle dans les diodes électroluminescentes organiques (OLED)
Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela suggère que l'this compound pourrait potentiellement être utilisé dans la production d'OLED.
Utilisation dans les transistors à effet de champ organiques (OFET)
Les dérivés du thiophène sont également utilisés dans les transistors à effet de champ organiques (OFET) . Cela indique des applications potentielles de l'this compound dans le domaine de l'électronique.
Rôle en tant qu'inhibiteurs de corrosion
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion<a aria-label="1: " data-citationid="f54c21b5-b520-68b2-2f8e-85ba51479cfc-36" h="ID=SERP,5015.1" href="https://link.springer
Propriétés
IUPAC Name |
5-(aminomethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWSFLJKPUEMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30586201 | |
| Record name | 5-(Aminomethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120889-75-0 | |
| Record name | 5-(Aminomethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30586201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



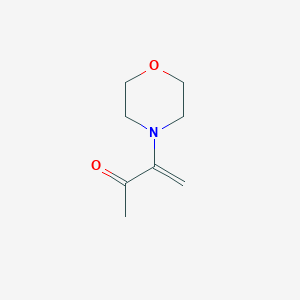
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)
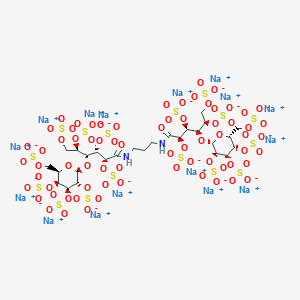

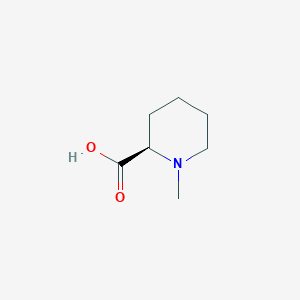
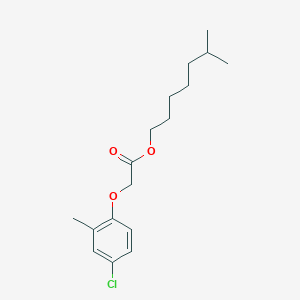
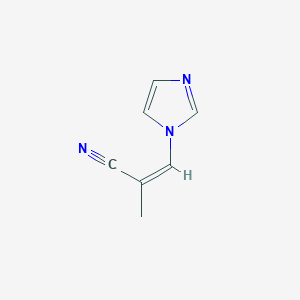
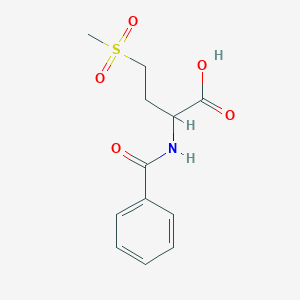
![2-Chloro-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline](/img/structure/B55616.png)

